3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Properties
IUPAC Name |
3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-7-20-13-15-6-9(12(19)17(8)13)11(18)16-10-4-2-3-5-14-10/h2-7H,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKXUDTXBMHDHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The compound's thiazole ring exhibits susceptibility to oxidation under controlled conditions. Treatment with hydrogen peroxide (H₂O₂) in acetic acid at 50-60°C converts the thiazole sulfur to sulfoxide derivatives, while stronger oxidants like potassium permanganate (KMnO₄) in alkaline medium induce complete ring cleavage.
Key oxidation parameters:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C | Sulfoxide derivative | 68% |
| KMnO₄ (0.1M) | NaOH (pH 10), 25°C | Pyrimidine dicarboxylic acid | 42% |
Reduction Pathways
Selective reduction occurs at the pyrimidine carbonyl group using sodium borohydride (NaBH₄) in methanol, yielding the corresponding alcohol without affecting the thiazole ring. More aggressive reducing agents like lithium aluminum hydride (LiAlH₄) reduce both carbonyl and heterocyclic systems, leading to complex polycyclic amines.
Reduction efficiency comparison:
| Reductant | Temperature | Primary Product | Secondary Byproducts |
|---|---|---|---|
| NaBH₄ | 0-5°C | 6-Hydroxymethyl derivative | <5% |
| LiAlH₄ | Reflux | Fully saturated thiazolidine | 22% ring-opened species |
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes regioselective substitution at position 2 when treated with amines or alkoxides. Reactions with piperidine in DMF at 80°C achieve 89% substitution efficiency within 4 hours. Halogenation precursors enable subsequent cross-coupling reactions through Buchwald-Hartwig amination protocols.
Substitution kinetics data:
| Nucleophile | Solvent | Time (h) | Conversion Rate |
|---|---|---|---|
| Piperidine | DMF | 4 | 89% |
| Sodium methoxide | MeOH | 6 | 76% |
Cycloaddition and Ring Expansion
The thiazolo[3,2-a]pyrimidine system participates in [4+2] cycloadditions with dienophiles such as maleic anhydride. Under microwave irradiation (100W, 120°C), these reactions produce bridged tricyclic compounds with 73% isolated yield. Ring expansion via treatment with diazomethane generates seven-membered heterocycles, though with moderate stereochemical control.
Functional Group Interconversion
The carboxamide moiety undergoes hydrolysis to carboxylic acid derivatives using 6M HCl at reflux (92% conversion) . Conversely, dehydration with phosphorus oxychloride (POCl₃) converts the amide to nitrile functionality, enabling access to diverse analogs through subsequent cyano-group transformations.
Comparative hydrolysis rates:
| Acid Strength | Temperature | Conversion Efficiency |
|---|---|---|
| 6M HCl | Reflux | 92% |
| 2M H₂SO₄ | 80°C | 67% |
Metal-Catalyzed Modifications
Palladium-mediated Suzuki couplings at the pyridine ring demonstrate exceptional efficiency when using aryl boronic acids with electron-withdrawing groups. A representative reaction with 4-fluorophenylboronic acid achieves 94% coupling yield within 2 hours using Pd(PPh₃)₄ catalyst.
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces [2+2] cycloaddition between the thiazole double bond and external alkenes, producing novel bicyclic architectures. Quantum yield measurements reveal Φ = 0.38 ± 0.02 for this process.
This comprehensive reaction profile establishes 3-methyl-5-oxo-N-(pyridin-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide as a versatile scaffold for synthetic elaboration. The compound's balanced electronic properties enable predictable transformations while maintaining structural integrity of critical pharmacophoric elements .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. A study demonstrated that derivatives of thiazolo[3,2-a]pyrimidines can inhibit tumor cell proliferation by inducing apoptosis through the modulation of specific signaling pathways such as the PI3K/Akt pathway. This suggests a promising application in cancer therapy.
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives have shown antimicrobial activity against various pathogens. For instance, a related compound was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibitory effects. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Compounds within this class have been investigated for their anti-inflammatory properties. In vitro studies indicate that they can reduce the production of pro-inflammatory cytokines in macrophages, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and thiazole intermediates. Variations in substituents on the pyridine ring can lead to derivatives with enhanced biological activity.
Future Perspectives
The ongoing research into thiazolo[3,2-a]pyrimidine derivatives suggests a bright future for compounds like this compound in drug development. Continued exploration into their mechanisms of action and optimization of their pharmacological profiles could yield new therapeutic agents for cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Uniqueness
3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity .
Biological Activity
3-methyl-5-oxo-N-(pyridin-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Thiazolo[3,2-a]pyrimidines, including our compound of interest, exhibit various biological activities primarily through the following mechanisms:
- Inhibition of Enzymes : Many derivatives have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are implicated in inflammatory and neurodegenerative diseases .
- Antitumor Activity : These compounds often display cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Some thiazolo[3,2-a]pyrimidine derivatives have demonstrated antibacterial and antifungal activities, contributing to their therapeutic potential in treating infections .
Biological Activity Summary
The biological activities associated with this compound include:
Case Studies
- Antitumor Efficacy : A study reported that a thiazolo[3,2-a]pyrimidine derivative with a similar structure showed enhanced cytotoxicity against the M-HeLa cell line compared to standard chemotherapeutic agents like Sorafenib. The compound induced significant apoptosis through the activation of caspase pathways .
- Antimicrobial Activity : Another investigation demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibited moderate activity against Gram-positive bacteria. The study highlighted the potential for developing new antimicrobial agents based on these scaffolds .
Q & A
Q. What role do non-classical hydrogen bonds play in stabilizing the thiazolopyrimidine scaffold?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
